Cas no 1781658-43-2 (5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline)
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
- 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
-
- MDL: MFCD30265342
- Inchi: 1S/C9H9BrFN/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-2,12H,3-5H2
- InChI Key: WQFMOLAJRHPDHH-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC2CNCCC=21)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- XLogP3: 2.1
- Topological Polar Surface Area: 12
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B013907-50mg |
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
1781658-43-2 | 50mg |
$ 405.00 | 2022-06-07 | ||
| TRC | B013907-100mg |
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
1781658-43-2 | 100mg |
$ 665.00 | 2022-06-07 | ||
| Enamine | EN300-3106512-1g |
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
1781658-43-2 | 1g |
$1057.0 | 2023-09-05 | ||
| Enamine | EN300-3106512-5g |
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
1781658-43-2 | 5g |
$3065.0 | 2023-09-05 | ||
| Enamine | EN300-3106512-10g |
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
1781658-43-2 | 10g |
$4545.0 | 2023-09-05 | ||
| Enamine | EN300-3106512-0.05g |
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
1781658-43-2 | 0.05g |
$888.0 | 2023-09-05 | ||
| Enamine | EN300-3106512-0.1g |
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
1781658-43-2 | 0.1g |
$930.0 | 2023-09-05 | ||
| Enamine | EN300-3106512-0.25g |
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
1781658-43-2 | 0.25g |
$972.0 | 2023-09-05 | ||
| Enamine | EN300-3106512-0.5g |
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
1781658-43-2 | 0.5g |
$1014.0 | 2023-09-05 | ||
| Enamine | EN300-3106512-1.0g |
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
1781658-43-2 | 1g |
$1057.0 | 2023-06-06 |
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Related Literature
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Comprehensive Analysis of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS No. 1781658-43-2)
The compound 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS No. 1781658-43-2) is a halogenated derivative of tetrahydroisoquinoline, a structural motif widely recognized in medicinal chemistry and drug discovery. This heterocyclic compound has garnered significant attention due to its potential applications in pharmaceutical research, particularly in the development of central nervous system (CNS) therapeutics. The presence of both bromine and fluorine substituents enhances its reactivity and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies.
In recent years, the demand for fluorinated compounds like 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline has surged, driven by their unique physicochemical properties. Fluorination often improves metabolic stability, bioavailability, and membrane permeability—key factors in modern drug design. Researchers frequently search for "fluorinated tetrahydroisoquinoline derivatives" or "bromine-fluorine synergy in drug discovery," reflecting the growing interest in this chemical space. The compound's CAS No. 1781658-43-2 is particularly relevant for patent filings and regulatory documentation, ensuring precise identification in high-throughput screening (HTS) workflows.
The synthesis of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic transformations, including halogenation and reduction reactions. Its tetrahydroisoquinoline core is a privileged scaffold found in numerous bioactive molecules, such as dopamine receptor modulators and enzyme inhibitors. This structural feature aligns with trending topics like "fragment-based drug design" and "targeted protein degradation," which dominate contemporary pharmaceutical discussions. Analytical techniques like NMR spectroscopy and mass spectrometry are essential for characterizing its purity and confirming the positions of bromine and fluorine substituents.
From a commercial perspective, 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is often listed by specialty chemical suppliers under categories like "pharmaceutical intermediates" or "building blocks for medicinal chemistry." Its applications extend to catalysis research and material science, where halogenated compounds serve as precursors for advanced functional materials. Notably, the compound's stability under ambient conditions makes it suitable for global shipping and storage, addressing common logistical queries in procurement databases.
Environmental and safety considerations are critical when handling halogenated compounds. While 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is not classified as hazardous under standard regulations, proper laboratory practices—such as using personal protective equipment (PPE)—are recommended. This aligns with industry-wide searches for "green chemistry alternatives" and "sustainable synthesis routes," emphasizing the need for eco-friendly methodologies in organic synthesis.
In conclusion, 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS No. 1781658-43-2) represents a versatile and scientifically significant compound with broad applicability in drug discovery and beyond. Its dual halogenation pattern and tetrahydroisoquinoline backbone position it at the intersection of cutting-edge research and industrial innovation, resonating with current trends in precision medicine and small-molecule therapeutics.
1781658-43-2 (5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)